![molecular formula C13H20N2OS2 B2791070 2-Butylsulfanyl-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 851409-82-0](/img/structure/B2791070.png)
2-Butylsulfanyl-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
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Description
“2-Butylsulfanyl-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one” is a chemical compound. It belongs to the class of thieno[3,2-d]pyrimidines, which are known for their diverse biological activities .
Synthesis Analysis
Thieno[3,2-d]pyrimidin-4-ones, such as the compound , can be synthesized by heating thiophene-2-carboxamides in formic acid . This process yields excellent results, with yields ranging from 80-98% . The reaction involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent .Chemical Reactions Analysis
The synthesis of thieno[3,2-d]pyrimidin-4-ones involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent . Other synthetic methods involve the use of formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .Scientific Research Applications
- Thieno[3,2-d]pyrimidines exhibit promising anticancer activity due to their ability to interfere with cellular processes. Researchers have explored derivatives of this compound as potential chemotherapeutic agents. By modifying the structure, scientists aim to enhance selectivity and efficacy against cancer cells while minimizing toxicity to healthy tissues .
- Thieno[3,2-d]pyrimidines have been investigated for their anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
- Researchers have synthesized thieno[3,2-d]pyrimidine derivatives with antimicrobial activity. These compounds could serve as novel antibiotics or antifungal agents. Their mechanism of action involves disrupting essential microbial processes .
- Thieno[3,2-d]pyrimidines have shown neuroprotective effects in preclinical studies. They may modulate neurotransmitter systems, reduce oxidative stress, and enhance neuronal survival. These properties make them interesting candidates for neurodegenerative disease research .
- The unique electronic properties of thieno[3,2-d]pyrimidines have led to their exploration in organic photovoltaic devices. Researchers investigate their potential as electron-accepting materials in solar cells, aiming for improved efficiency and stability .
- Thieno[3,2-d]pyrimidines can serve as fluorescent probes or sensors due to their inherent fluorescence properties. Scientists have designed derivatives for detecting specific biomolecules, monitoring cellular processes, and studying protein interactions .
Anticancer Agents
Anti-Inflammatory Properties
Antimicrobial Agents
Neuroprotective Compounds
Photovoltaic Materials
Molecular Probes and Sensors
properties
IUPAC Name |
2-butylsulfanyl-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS2/c1-4-6-7-17-13-14-10-8-9(3)18-11(10)12(16)15(13)5-2/h9H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDSILDCDBILRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C(=O)N1CC)SC(C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butylsulfanyl-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
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